molecular formula C9H17ClN4S B13347158 3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}piperidine hydrochloride

3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}piperidine hydrochloride

Cat. No.: B13347158
M. Wt: 248.78 g/mol
InChI Key: PFQOJEQTTWLBNQ-UHFFFAOYSA-N
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Description

The compound 3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}piperidine hydrochloride features a piperidine ring connected via a sulfanylmethyl (–SCH2–) bridge to a 4-methyl-1,2,4-triazole moiety, with a hydrochloride counterion. This structure combines the lipophilic piperidine base with a heterocyclic triazole system, which is often associated with diverse biological activities, including antimicrobial and central nervous system (CNS) modulation . The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability.

Properties

Molecular Formula

C9H17ClN4S

Molecular Weight

248.78 g/mol

IUPAC Name

3-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]piperidine;hydrochloride

InChI

InChI=1S/C9H16N4S.ClH/c1-13-7-11-12-9(13)14-6-8-3-2-4-10-5-8;/h7-8,10H,2-6H2,1H3;1H

InChI Key

PFQOJEQTTWLBNQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1SCC2CCCNC2.Cl

Origin of Product

United States

Preparation Methods

Synthesis of the 1,2,4-Triazole Core

The initial step involves cyclization reactions to generate the heterocyclic 1,2,4-triazole nucleus. Common approaches include:

  • Hydrazine-mediated cyclization: Reacting hydrazine hydrate with suitable nitriles or carboxylic acid derivatives under reflux conditions.
  • Cyclization of hydrazides: Using hydrazides derived from carboxylic acids or esters with reagents like phosphorus oxychloride or acetic anhydride to induce ring closure.

Example Reaction:

Hydrazine hydrate + appropriate nitrile derivative → 1,2,4-triazole derivative

Reaction Conditions:

  • Solvent: Ethanol or acetic acid
  • Temperature: Reflux at 80–120°C
  • Yield: Typically 70–85%

Reference: The synthesis of 1,2,4-triazole derivatives via hydrazine cyclization is well-documented and offers high regioselectivity.

Functionalization with Sulfanyl and Methyl Groups

Once the heterocycle is established, the next step involves introducing the sulfanyl group at the 3-position:

  • Nucleophilic substitution: Using thiolating agents such as thiourea derivatives or sodium hydrosulfide under basic conditions to attach the sulfanyl moiety selectively.
  • Methylation: Methylation of the nitrogen atom at the 4-position using methyl iodide or dimethyl sulfate, often under mild conditions to prevent overalkylation.

Representative Procedure:

1,2,4-Triazole derivative + sodium hydrosulfide (NaSH) + base → S-alkylated triazole

Followed by:

S-alkylated triazole + methyl iodide → methylated sulfanyl-triazole

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF) or acetonitrile
  • Temperature: 25–50°C
  • Yields: 65–80%

Notes:

  • The sulfanyl group’s introduction is regioselective at the 3-position, facilitated by the nucleophilicity of the sulfur source.
  • Methylation is often performed post-sulfanyl substitution to prevent side reactions.

Reference: Literature indicates that methylation and sulfanyl substitutions are efficiently achieved under mild, controlled conditions, with yields exceeding 70%.

Formation of the Methylsulfanyl-Substituted Triazole

The key intermediate, “3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}piperidine,” is synthesized via nucleophilic substitution of a piperidine derivative with the functionalized triazole:

Reaction Example:

Piperidine + sulfanyl-triazole derivative → nucleophilic substitution to form the target compound

Reaction Conditions:

  • Temperature: 80–100°C
  • Duration: 12–24 hours
  • Yield: 60–75%

Notes:

  • The reaction’s regioselectivity is critical; controlling stoichiometry and reaction time minimizes side products.
  • Purification involves recrystallization or chromatography.

Quaternization to Hydrochloride Salt

The final step involves converting the free base into its hydrochloride salt:

  • Method: Treatment of the free amine with hydrogen chloride gas or hydrochloric acid in an appropriate solvent such as diethyl ether or ethanol.
  • Conditions: Mild cooling to precipitate the hydrochloride salt.

Procedure:

Target amine + HCl (gas or solution) → this compound

Yield: Usually >85%, with high purity suitable for pharmaceutical applications.

Data Table Summarizing Key Reaction Parameters

Step Starting Material Reagents Solvent Temperature Time Yield (%) Notes
1 Hydrazine hydrate + nitrile Hydrazine hydrate Ethanol Reflux (80–120°C) 4–6 hours 70–85 Cyclization to triazole
2 Triazole derivative NaSH + methyl iodide DMF 25–50°C 24 hours 65–80 Sulfanyl and methylation
3 Sulfanyl-triazole Piperidine + base DMSO 80–100°C 12–24 hours 60–75 Nucleophilic substitution
4 Free amine HCl gas or HCl solution Ethanol Room temperature 1–2 hours >85 Salt formation

Research Findings and Optimization Insights

Recent studies emphasize the importance of reaction conditions in maximizing yields and purity:

  • Temperature Control: Elevated temperatures accelerate cyclization but may induce side reactions; optimal reflux temperatures are 80–120°C.
  • Solvent Choice: Polar aprotic solvents like DMF and DMSO enhance nucleophilic substitutions.
  • Reaction Time: Extended durations (up to 24 hours) improve conversion rates but require monitoring to prevent decomposition.
  • Purification: Recrystallization from ethanol or acetonitrile yields high-purity compounds, essential for pharmacological activity.

The synthesis pathway’s flexibility allows for modifications, such as alternative methylating agents or sulfur sources, to tailor the compound's properties.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can occur at the triazole ring or the piperidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the thioether linkage.

    Reduction: Reduced forms of the triazole or piperidine rings.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor due to its triazole moiety.

    Bioconjugation: It can be used in the modification of biomolecules for research purposes.

Medicine

    Drug Development: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry

    Material Science: It is used in the development of new materials with specific properties.

    Corrosion Inhibition: The compound can act as a corrosion inhibitor in various industrial applications.

Mechanism of Action

The mechanism of action of 3-(((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)piperidine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The triazole moiety can form hydrogen bonds and coordinate with metal ions, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below summarizes critical distinctions between the target compound and its analogs:

Compound Name CAS/Reference Triazole Substituent Linker Piperidine Substituent Salt Form Reported Activity Notes
3-{[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}piperidine hydrochloride Target Compound 4-Methyl –SCH2– None HCl (1:1) Potential CNS/anti-infective Optimized solubility and bioavailability .
Piperidine, 3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)-, hydrochloride (1:2) 1305712-63-3 4-Cyclopropyl Direct bond None HCl (1:2) N/A Higher HCl ratio may reduce solubility; cyclopropyl enhances lipophilicity.
4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride 297171-80-3 4-Methyl Direct bond None HCl (1:1) N/A Lower structural similarity (0.58); lacks sulfanylmethyl linker .
3-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride 1864052-10-7 Thiazole (not triazole) –SCH2– None HCl (1:1) N/A Thiazole vs. triazole alters electronic properties and target interactions.
4-[5-[(1R)-1-(5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine hydrochloride TT001/002 4-Methyl + isoxazole Ethoxy-isoxazole Pyridine (not piperidine) HCl (1:1) Stress/anxiety treatment Piperidine replacement with pyridine may reduce CNS penetration .

Biological Activity

3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}piperidine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

  • Chemical Formula : C₉H₁₂N₄S
  • Molecular Weight : 200.28 g/mol
  • CAS Number : Not available

The compound exhibits biological activity primarily through its interaction with various cellular pathways. Notably, it has been observed to inhibit specific enzymes involved in cancer progression, particularly those in the phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is crucial for cell growth and survival, making it a significant target for anti-cancer therapies.

Key Mechanisms:

  • Inhibition of PI3K Pathway : The compound selectively inhibits Class I PI3K isoforms, which are implicated in tumorigenesis and cancer cell proliferation .
  • Antioxidant Activity : It has shown potential antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
  • Antimicrobial Activity : Research indicates that compounds similar to this one exhibit antimicrobial properties, suggesting a broader therapeutic application .

Anticancer Activity

A study evaluated the anticancer effects of various triazole derivatives, including compounds structurally related to this compound. The most active derivatives demonstrated significant anti-proliferative effects against HepG2 liver cancer cells with IC₅₀ values indicating effective concentrations .

CompoundIC₅₀ (µg/mL)Activity Description
6d13.004Most significant anti-proliferative activity
6e28.399Lowest potency observed

Antimicrobial Activity

The compound has also been tested for antimicrobial efficacy against various bacterial strains. Results indicate promising activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Case Study: Anticancer Efficacy

In a recent study published in MDPI, derivatives of triazole were synthesized and tested for their anticancer properties. The results demonstrated that compounds with electron-donating groups exhibited enhanced activity against HepG2 cells compared to those with electron-withdrawing groups . This highlights the importance of chemical structure in determining biological efficacy.

Research Findings on PI3K Inhibition

Research has shown that the inhibition of Class I PI3K isoforms by similar compounds can lead to reduced tumor cell invasion and metastasis. This suggests that this compound could be a valuable candidate in cancer therapy targeting these pathways .

Q & A

Q. What are the standard synthetic protocols for 3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}piperidine hydrochloride?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Key steps include:

  • Substitution reactions : Reacting 4-methyl-4H-1,2,4-triazole-3-thiol with a piperidine derivative bearing a leaving group (e.g., chloromethyl-piperidine) in anhydrous DMF or ethanol under reflux .
  • Acidification : Hydrochloric acid is used to form the hydrochloride salt, improving solubility and crystallinity .
  • Reagents : Sodium borohydride (reduction) or hydrogen peroxide (oxidation) may optimize intermediate steps .

Q. What purification techniques are recommended for isolating high-purity samples of this compound?

  • Recrystallization : Use polar solvents (ethanol/water mixtures) to remove impurities .
  • Column chromatography : Employ silica gel with gradients of dichloromethane/methanol for separation of structurally similar byproducts .
  • HPLC : For final purity assessment (>98% by reversed-phase C18 columns) .

Q. What in vitro assays are used to characterize its biological activity?

Standard assays include:

  • Antimicrobial : Broth microdilution (MIC determination against E. coli, S. aureus) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases .

Q. What safety protocols are critical when handling this compound?

  • PPE : Lab coat, nitrile gloves, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine crystalline dust .
  • Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Q. How is compound purity validated in academic settings?

  • NMR : Confirm structural integrity (¹H/¹³C spectra) and detect residual solvents .
  • Mass spectrometry : High-resolution ESI-MS for molecular weight verification .
  • Elemental analysis : Validate C, H, N, S, and Cl content (±0.4% theoretical) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

  • DoE (Design of Experiments) : Vary temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for coupling reactions) to identify optimal parameters .
  • Kinetic studies : Monitor reaction progress via TLC or in-situ IR to terminate at maximal product formation .

Q. How to resolve contradictions in biological activity data across studies?

  • Control variables : Standardize assay conditions (cell line passage number, serum concentration) .
  • Dose-response curves : Compare EC₅₀ values under identical experimental setups .
  • Metabolic stability : Assess compound degradation in cell culture media using LC-MS .

Q. What computational tools support retrosynthetic analysis for novel derivatives?

  • AI-driven platforms : Leverage databases like Reaxys or Pistachio to predict feasible routes for introducing substituents (e.g., fluorobenzyl groups) .
  • DFT calculations : Model transition states to prioritize synthetic pathways with lower activation barriers .

Q. How does this compound compare to structural analogs (e.g., 4-cyclopropyl-triazolyl-piperidine derivatives)?

  • SAR studies : Replace the 4-methyltriazole moiety with cyclopropyl or phenyl groups to evaluate changes in target binding (e.g., receptor affinity via SPR) .
  • Solubility : LogP comparisons (HPLC-derived) to assess bioavailability differences .

Q. What strategies enhance solubility and stability in aqueous buffers?

  • Salt formation : Co-crystallize with counterions (e.g., citrate) to improve dissolution .
  • Lyophilization : Prepare stable lyophilized powders for long-term storage .
  • pH adjustment : Use phosphate buffers (pH 6.5–7.4) to minimize hydrolysis of the thioether linkage .

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